molecular formula C10H10N2O3 B6265395 N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1461754-60-8

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No. B6265395
CAS RN: 1461754-60-8
M. Wt: 206.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (N-EFOC) is an organic compound that has been gaining attention due to its potential applications in the fields of medicine and biochemistry. N-EFOC is a derivative of oxazole, which is a heterocyclic compound containing a nitrogen atom in its ring structure. N-EFOC has a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral activities. It has also been found to have potential applications in the treatment of cancer and Alzheimer’s disease.

Scientific Research Applications

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been studied extensively in the field of scientific research. It has been found to have potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases. Additionally, this compound has been found to have anti-inflammatory, antifungal, and antiviral activities. It has also been studied for its potential use as an insecticide and for its ability to inhibit the growth of certain bacteria.

Mechanism of Action

The exact mechanism of action of N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is not yet fully understood. However, it is believed that the compound works by disrupting the activity of certain enzymes and proteins in the body. It is thought that the compound binds to certain enzymes, preventing them from functioning properly. This disruption of enzyme activity can lead to the inhibition of certain biological processes, such as inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antifungal activities. Additionally, it has been found to have antiviral activity and to be able to inhibit the growth of certain bacteria. It has also been found to have potential applications in the treatment of cancer and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, it has a wide range of biological activities, making it useful for a variety of experiments. A limitation is that the exact mechanism of action of this compound is still not fully understood, making it difficult to predict the effects of the compound in certain experiments.

Future Directions

The potential applications of N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide are still being explored. Future research may focus on further elucidating the mechanism of action of the compound and exploring its potential uses in the treatment of cancer and other diseases. Additionally, further research may focus on the potential use of this compound as an insecticide or for its ability to inhibit the growth of certain bacteria. Finally, further research may focus on the effects of this compound in combination with other compounds or drugs.

Synthesis Methods

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can be synthesized in a variety of ways, including the use of a Grignard reaction. In this method, a Grignard reagent is reacted with an aldehyde or ketone to form an oxazole ring. The Grignard reagent is then reacted with ethyl bromide to form this compound. Alternatively, this compound can also be synthesized using a Wittig reaction. In this method, a phosphonium salt is reacted with an aldehyde or ketone to form an oxazole ring. The Wittig reagent is then reacted with ethyl bromide to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves the reaction of furfurylamine with ethyl 2-bromoacetate to form N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid ethyl ester. This intermediate is then converted to the final product through a series of reactions involving hydrolysis, coupling, and dehydration.", "Starting Materials": [ "Furfurylamine", "Ethyl 2-bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Triethylamine", "Dimethylformamide (DMF)", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Furfurylamine is reacted with ethyl 2-bromoacetate in the presence of sodium hydroxide to form N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid ethyl ester.", "Step 2: The ethyl ester intermediate is hydrolyzed with hydrochloric acid to form N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid.", "Step 3: N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid is coupled with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of triethylamine and dimethylformamide (DMF) to form N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid N-hydroxysuccinimide ester.", "Step 4: The N-hydroxysuccinimide ester intermediate is then reacted with methanol and acetic acid to form N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide through dehydration." ] }

CAS RN

1461754-60-8

Molecular Formula

C10H10N2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.